molecular formula C13H13ClN2O B1480127 1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine CAS No. 2098111-84-1

1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

Cat. No. B1480127
CAS RN: 2098111-84-1
M. Wt: 248.71 g/mol
InChI Key: UYPFJRLWHAZAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine” is a derivative of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are known for their synthetic potential and extensive biological properties .


Synthesis Analysis

The synthesis of oxazine derivatives has been a topic of interest in recent years. They are versatile intermediates for the synthesis of a variety of heterocycles and bifunctional compounds . A review on the synthesis of oxazines highlights several synthetic approaches, including Diels-Alder reactions and cross-coupling reactions . A specific synthesis protocol for 1H-imidazo[5,1-c][1,4]oxazines has been developed, involving an Aza-Michael addition of selected primary amines .


Molecular Structure Analysis

Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The molecular structure of oxazines can vary depending on the relative position of the heteroatoms and relative position of the double bonds . The parent compound 1,4-oxazine has been generated and characterized spectroscopically .


Chemical Reactions Analysis

Oxazines are known to be versatile intermediates in the synthesis of a variety of heterocycles and bifunctional compounds . They have been used in a range of chemical reactions, including Diels-Alder reactions and cross-coupling reactions . The synthesis of 1H-imidazo[5,1-c][1,4]oxazines involves an Aza-Michael addition .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on 1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine focuses on its chemical synthesis and reactivity, contributing to the development of novel heterocyclic compounds. For example, Cooper and Irwin (1975) demonstrated the reaction of dimethyl imidazole-4,5-dicarboxylate with styrene oxide, leading to the production of related imidazo[5,1-c][1,4]oxazin derivatives, showcasing the compound's role in synthesizing complex heterocyclic structures (Cooper & Irwin, 1975). Similarly, Demchenko et al. (2003) explored the synthesis and properties of 1,3-diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides, highlighting the compound's versatility in creating functionalized heterocyclic frameworks (Demchenko et al., 2003).

Antimicrobial Applications

The research by Sawant (2013) on the synthesis of 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo(1,5-b)(1,2,4)triazin-2(8H)-one derivatives reveals the antimicrobial potential of compounds related to 1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine. These derivatives were investigated for in vitro antimicrobial activity, indicating the compound's relevance in the development of new antimicrobial agents (Sawant, 2013).

Heterocyclic Compound Synthesis

Further research into the synthesis of heterocyclic compounds includes the work of Huang et al. (2013), who described a copper-catalyzed process for constructing 6H-benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines. This study showcases the utility of 1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine in facilitating the synthesis of complex bicyclic structures with potential applications in medicinal chemistry (Huang et al., 2013).

properties

IUPAC Name

1-(chloromethyl)-6-phenyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-6-11-12-8-17-13(7-16(12)9-15-11)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPFJRLWHAZAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 2
1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 4
1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 5
Reactant of Route 5
1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 6
1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

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